(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with an acetylthio compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to form alcohols.
Substitution: The acetylthio group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction can yield alcohols .
Scientific Research Applications
(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like proline and other substituted pyrrolidines share structural similarities with (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Thioesters: Compounds containing the acetylthio group, such as acetylthioacetic acid, have similar reactivity and applications
Uniqueness
This compound is unique due to its specific stereochemistry and combination of functional groups. The presence of both the pyrrolidine ring and the acetylthio group provides a unique set of chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H19NO3S |
---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 |
InChI Key |
KYLJPUGKGHFDOL-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)S[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)SC1CCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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